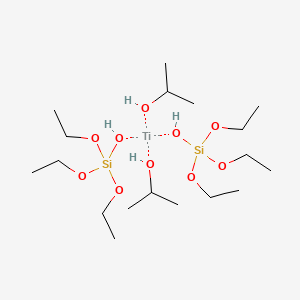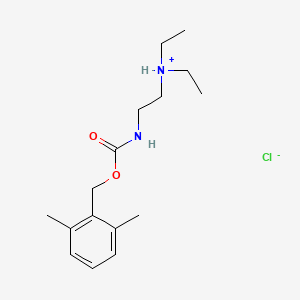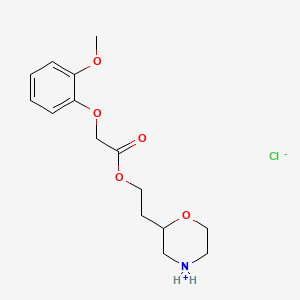
2-morpholin-4-ium-2-ylethyl 2-(2-methoxyphenoxy)acetate;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-morpholin-4-ium-2-ylethyl 2-(2-methoxyphenoxy)acetate;chloride is a chemical compound with a complex structure that includes a morpholine ring, an ethyl group, and a methoxyphenoxy acetate moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-morpholin-4-ium-2-ylethyl 2-(2-methoxyphenoxy)acetate;chloride typically involves the reaction of morpholine with ethyl 2-(2-methoxyphenoxy)acetate in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for research and application.
Analyse Des Réactions Chimiques
Types of Reactions
2-morpholin-4-ium-2-ylethyl 2-(2-methoxyphenoxy)acetate;chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like halides, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
2-morpholin-4-ium-2-ylethyl 2-(2-methoxyphenoxy)acetate;chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-morpholin-4-ium-2-ylethyl 2-(2-methoxyphenoxy)acetate;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-morpholin-4-ium-2-ylethyl 2-(4-methoxyphenoxy)acetate;chloride
- 2-morpholin-4-ium-2-ylethyl 2-(3-methoxyphenoxy)acetate;chloride
Uniqueness
Compared to similar compounds, 2-morpholin-4-ium-2-ylethyl 2-(2-methoxyphenoxy)acetate;chloride has unique structural features that may confer distinct chemical and biological properties. These differences can influence its reactivity, stability, and interactions with molecular targets, making it a valuable compound for specific research applications.
Propriétés
Numéro CAS |
35158-63-5 |
|---|---|
Formule moléculaire |
C15H22ClNO5 |
Poids moléculaire |
331.79 g/mol |
Nom IUPAC |
2-morpholin-4-ium-2-ylethyl 2-(2-methoxyphenoxy)acetate;chloride |
InChI |
InChI=1S/C15H21NO5.ClH/c1-18-13-4-2-3-5-14(13)21-11-15(17)20-8-6-12-10-16-7-9-19-12;/h2-5,12,16H,6-11H2,1H3;1H |
Clé InChI |
IZKWRWUMDIFTBU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1OCC(=O)OCCC2C[NH2+]CCO2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



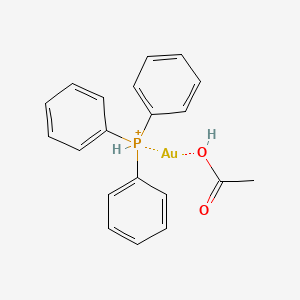
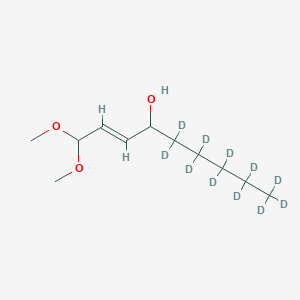
![2-[2-(trifluoromethyl)phenyl]-3H-benzimidazol-5-amine](/img/structure/B13743080.png)
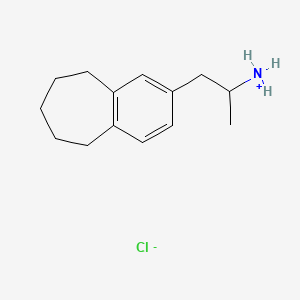
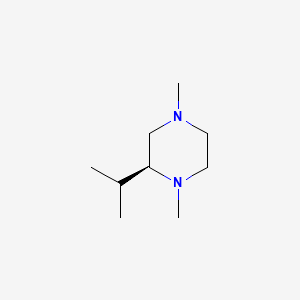
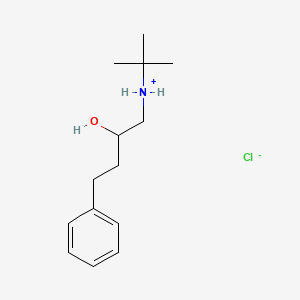
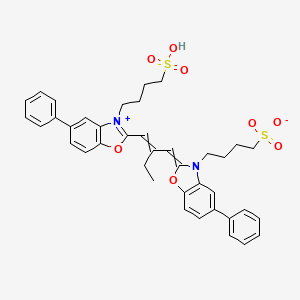
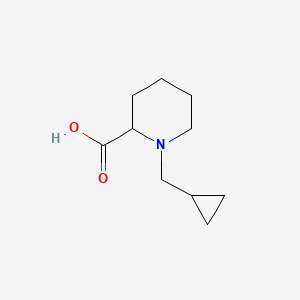
![ethyl 4-[[2,4-diamino-6-[6-[2-chloroethyl(ethyl)amino]hexylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B13743091.png)
